molecular formula C15H16Cl3N3OS B2496812 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride CAS No. 2418695-47-1

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride

Cat. No.: B2496812
CAS No.: 2418695-47-1
M. Wt: 392.72
InChI Key: GPYXDDCDNCKRJU-JGHPHODBSA-N
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Description

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride is a sophisticated chemical scaffold designed for exploratory research in medicinal chemistry and drug discovery. The molecule integrates several privileged structural features: a 3,4-dichloro-1,2-thiazole-5-carboxamide moiety, which is often associated with targeting enzyme active sites and biological membranes, and a conformationally constrained 3-aminomethyl-3-phenylcyclobutyl group that can provide unique spatial orientation and influence pharmacodynamic properties. This combination suggests potential as a key intermediate or a lead compound for investigating novel therapeutic targets. Researchers may employ this compound in the development of protease inhibitors, kinase inhibitors, or other small-molecule modulators of protein-protein interactions. Its primary research value lies in its use as a molecular probe for studying structure-activity relationships (SAR), optimizing binding affinity and selectivity, and understanding the impact of rigid carbocyclic systems in ligand-receptor binding. The hydrochloride salt enhances the compound's stability and solubility for in vitro biological assays. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3OS.ClH/c16-11-12(22-20-13(11)17)14(21)19-10-6-15(7-10,8-18)9-4-2-1-3-5-9;/h1-5,10H,6-8,18H2,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYXDDCDNCKRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)C2=CC=CC=C2)NC(=O)C3=C(C(=NS3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring and an aminomethyl group attached to a cyclobutyl structure. Its molecular formula is C13H12Cl2N3OS, and it has a molecular weight of approximately 364.68 g/mol. The structure can be represented as follows:

N 3 Aminomethyl 3 phenylcyclobutyl 3 4 dichloro 1 2 thiazole 5 carboxamide hydrochloride\text{N 3 Aminomethyl 3 phenylcyclobutyl 3 4 dichloro 1 2 thiazole 5 carboxamide hydrochloride}

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloro-1,2-thiazole-5-carboxylic acid with aminomethyl derivatives under controlled conditions. The process may include several steps such as cyclization and purification to achieve the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds similar to N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Studies have also highlighted the antioxidant capabilities of thiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential protective effects against oxidative damage .

The exact mechanism by which N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in microbial resistance or oxidative pathways.

Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers synthesized various aminomethyl derivatives and tested their antimicrobial activities. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria .

Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant properties of thiazole derivatives through DPPH radical scavenging assays. The findings suggested that these compounds could significantly reduce free radical concentrations in a dose-dependent manner .

Data Table: Biological Activity Summary

Activity Type Observed Effects Reference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantScavenges free radicals; reduces oxidative stress
MechanismPotential interactions with enzymes/receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped based on shared motifs, such as cyclobutyl/cycloalkyl systems, thiazole/oxadiazole heterocycles, or hydrochlorides. Below is a detailed comparison:

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride C₁₅H₁₆Cl₃N₃OS 392.74 Cyclobutyl core, 3,4-dichloro-thiazole, carboxamide linker, hydrochloride salt
5-Methoxy-N-[(1R,3R)-3-(aminomethyl)-3-phenylcyclobutyl]-2,3-dihydro-1-benzofuran-7-carboxamide C₂₁H₂₅ClN₂O₃ 388.90 Benzofuran ring, methoxy substituent, chiral cyclobutyl core
N-[[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride C₁₉H₂₅ClN₂O₃ 352.91 Furan ring, morpholine substituent, chlorinated phenyl group
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride (CAS 173850-78-7) C₉H₁₆ClN₃O 217.70 Oxadiazole heterocycle, cyclobutyl group, ethylamine side chain
rel-(1r,3r)-N-(3-(Aminomethyl)-3-phenylcyclobutyl)-2,5-dimethylbenzamide hydrochloride C₂₁H₂₅ClN₂O 349.86 Dimethylbenzamide group, chiral cyclobutyl core

Key Observations from Structural Comparisons

Core Systems: The target compound and rel-(1r,3r)-N-(3-(Aminomethyl)-3-phenylcyclobutyl)-2,5-dimethylbenzamide hydrochloride share a cyclobutyl core with a phenyl group, but the latter replaces the dichlorothiazole with a dimethylbenzamide group. The oxadiazole-based compound replaces the thiazole ring with a 1,2,4-oxadiazole, which is less electronegative and may influence hydrogen-bonding interactions.

The furan-morpholine analog introduces a morpholine group, enhancing solubility but possibly reducing membrane permeability compared to the target compound’s thiazole-carboxamide.

Pharmacological Implications: Hydrochloride salts (common in all listed compounds) improve aqueous solubility and bioavailability. The dichlorinated thiazole in the target compound may confer higher metabolic stability compared to non-halogenated analogs like the oxadiazole derivative .

Research Findings and Functional Comparisons

  • Binding Affinity : Cyclobutyl cores are associated with conformational rigidity, which may enhance selectivity for specific targets (e.g., G protein-coupled receptors, as suggested by ).
  • Solubility vs. Permeability: The hydrochloride salt and carboxamide linker in the target compound likely improve solubility over non-ionized analogs, but the dichlorothiazole’s hydrophobicity may offset this advantage .
  • Safety Profiles: Compounds like rel-(1r,3r)-N-(3-(Aminomethyl)-3-phenylcyclobutyl)-2,5-dimethylbenzamide hydrochloride include safety guidelines (e.g., P201, P210 codes), suggesting similar handling precautions for the target compound.

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